N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
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Scientific Research Applications
Serotonin-3 Receptor Antagonists Development
Research on dibenzo[b,f][1,4]oxazepine derivatives, such as the development of potent serotonin-3 (5-HT3) receptor antagonists, highlights their potential in therapeutic applications. These compounds, through structure-activity relationship (SAR) studies, have shown significant 5-HT3 receptor antagonistic activity. This suggests their utility in exploring new treatments for conditions influenced by serotonin receptors, such as nausea and vomiting associated with chemotherapy (Harada et al., 1995).
Tubulin Polymerization Inhibitors
Another research avenue involves the synthesis of methoxydibenzo[b,f]oxepines with potential as tubulin polymerization inhibitors. These compounds could play a significant role in cancer therapy by inhibiting tumor growth through the disruption of microtubule formation, a critical process in cell division (Krawczyk et al., 2016).
Enantioselective Synthesis
The catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines demonstrates their utility in the synthesis of chiral compounds. This aspect is particularly relevant in pharmaceutical chemistry, where the chirality of a molecule can significantly affect its biological activity and pharmacokinetics (Munck et al., 2017).
Anti-Inflammatory Activity
Derivatives of dibenzo[b,f][1,4]oxazepines have also been investigated for their anti-inflammatory activity. This suggests their potential application in developing new anti-inflammatory agents, which could provide alternative treatments for inflammation-related diseases (Landek et al., 2009).
Anticonvulsant and CNS Activity
The metabolic study of carbamazepine, a widely used anticonvulsant drug, involves dibenzo[b,f][1,4]oxazepine structures. Understanding the metabolic pathways and enzymatic hydrolysis of carbamazepine derivatives is crucial for optimizing therapeutic efficacy and minimizing side effects in CNS treatments (Bellucci et al., 1987).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-4-29-20-8-6-5-7-17(20)23(27)25-16-10-12-21-18(14-16)24(28)26(3)19-13-15(2)9-11-22(19)30-21/h5-14H,4H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIXUCZAPRYECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.